

Butyl diphenylphosphinite synthesis protocol

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Compound of Interest

Compound Name: *Butyl diphenylphosphinite*

Cat. No.: *B082830*

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An In-depth Technical Guide to the Synthesis of **Butyl Diphenylphosphinite**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of **butyl diphenylphosphinite**, a trivalent phosphorus compound. The primary and most established method involves the reaction of diphenylphosphinous chloride with n-butanol in the presence of a base to neutralize the hydrogen chloride byproduct. This document outlines the reaction protocol, quantitative data, and visual representations of the synthesis workflow and reaction mechanism.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of **butyl diphenylphosphinite**.

Parameter	Value	Reference / Notes
Molecular Formula	C ₁₆ H ₁₉ OP	
Molecular Weight	258.30 g/mol	
Boiling Point	188 °C at 15 Torr	[1]
Typical Yield	75-85%	Based on typical esterification reactions of this type.
Purity (Post-distillation)	>95%	Expected purity after fractional distillation.
Reactant Stoichiometry	See Experimental Protocol section	Equimolar to slight excess of alcohol and base.

Experimental Protocol

This section details the laboratory procedure for the synthesis of **butyl diphenylphosphinite** from diphenylphosphinous chloride and n-butanol. The method is adapted from established procedures for the preparation of alkyl diphenylphosphinites.[2]

Materials and Equipment:

- Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.
- Heating mantle and temperature controller.
- Schlenk line or other inert atmosphere setup.
- Distillation apparatus.
- Diphenylphosphinous chloride ((C₆H₅)₂PCI)
- Anhydrous n-butanol (CH₃(CH₂)₃OH)
- Anhydrous pyridine (C₅H₅N)

- Anhydrous diethyl ether ($(\text{C}_2\text{H}_5)_2\text{O}$)
- Anhydrous sodium sulfate (Na_2SO_4)

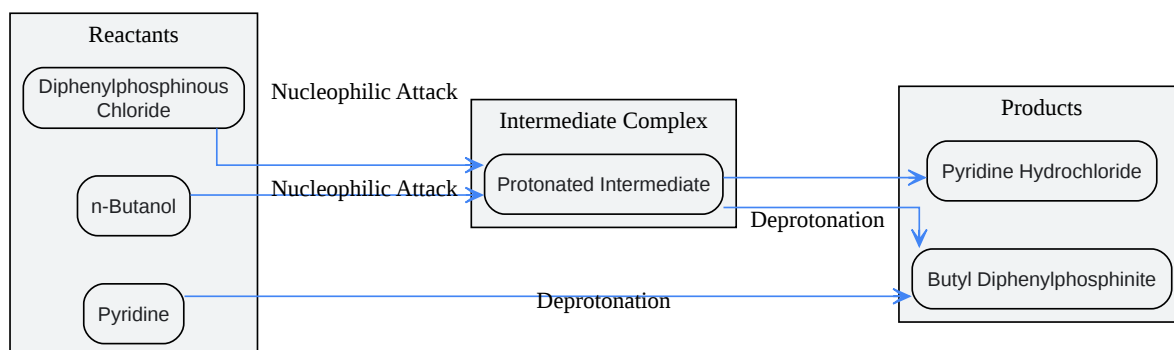
Procedure:

- **Reaction Setup:** A 500 mL three-necked flask is dried in an oven and assembled hot under a stream of dry nitrogen. The flask is charged with anhydrous diethyl ether (200 mL), anhydrous n-butanol (0.1 mol, 7.41 g), and anhydrous pyridine (0.1 mol, 7.91 g). The solution is cooled to 0 °C in an ice bath with gentle stirring.
- **Addition of Diphenylphosphinous Chloride:** Diphenylphosphinous chloride (0.1 mol, 22.06 g) is dissolved in anhydrous diethyl ether (50 mL) and placed in the dropping funnel. This solution is added dropwise to the stirred butanol-pyridine solution over 30 minutes, maintaining the temperature at 0-5 °C. A white precipitate of pyridine hydrochloride will form.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
- **Work-up:** The reaction mixture, containing the precipitated pyridine hydrochloride, is filtered under an inert atmosphere. The filtrate is collected, and the solvent is removed under reduced pressure.
- **Purification:** The resulting crude oil is purified by fractional distillation under reduced pressure. The fraction boiling at 188 °C/15 Torr is collected as pure **butyl diphenylphosphinite**.
- **Characterization:** The final product should be a colorless liquid. Its identity and purity can be confirmed by ^{31}P NMR and ^1H NMR spectroscopy.

Visualizations

Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution at the phosphorus center. The alcohol (n-butanol) acts as the nucleophile, attacking the electrophilic phosphorus of diphenylphosphinous chloride. Pyridine acts as a base to accept the proton from the alcohol and to neutralize the liberated hydrogen chloride, driving the reaction to completion.

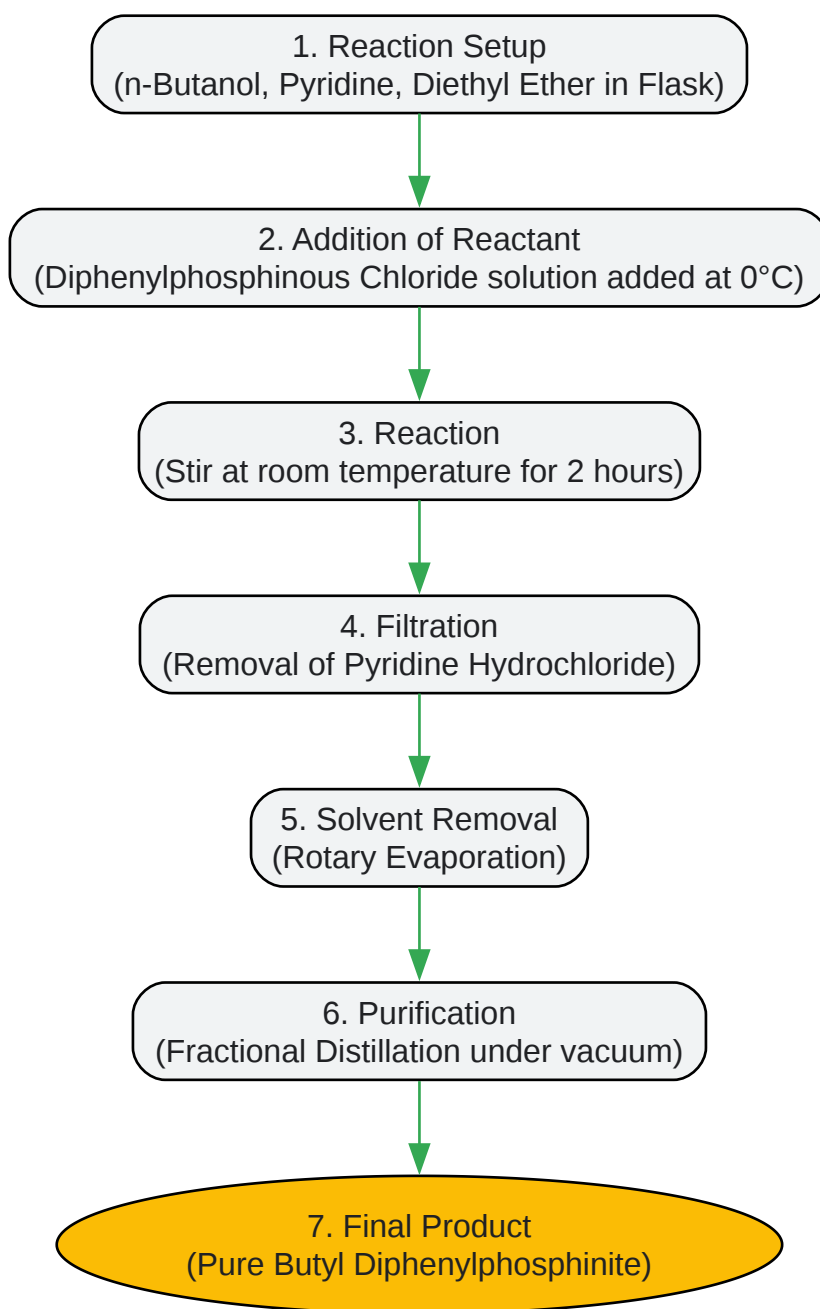


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Caption: Reaction mechanism for the synthesis of **butyl diphenylphosphinite**.

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of **butyl diphenylphosphinite**.



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Caption: Experimental workflow for **butyl diphenylphosphinite** synthesis.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. US3094559A - Method for the preparation of diphenylphosphinous chloride - Google Patents [patents.google.com]
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